molecular formula C14H24Cl2N2O B566587 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride CAS No. 108555-25-5

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride

Cat. No.: B566587
CAS No.: 108555-25-5
M. Wt: 307.259
InChI Key: WJRFXPDCJLQUOJ-UHFFFAOYSA-N
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Description

Crystallographic Parameters and Molecular Geometry

The dihydrochloride salt formation significantly influences the solid-state packing and intermolecular interactions of the compound. Salt formation with hydrochloric acid typically results in protonation of both nitrogen atoms present in the molecule: the piperidine nitrogen and the amino group nitrogen. This dual protonation creates a dicationic species that associates with two chloride counterions, establishing an ionic crystal lattice stabilized by electrostatic interactions and hydrogen bonding networks.

The molecular geometry exhibits characteristic bond lengths and angles consistent with similar piperidine derivatives. The carbon-nitrogen bond distances within the piperidine ring typically range from 1.45 to 1.47 angstroms, while the carbon-carbon bonds span approximately 1.52 to 1.54 angstroms. The methoxy group attached to the phenyl ring maintains standard aromatic carbon-oxygen bond characteristics with distances around 1.36 angstroms.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-12(3-5-14)6-9-16-10-7-13(15)8-11-16;;/h2-5,13H,6-11,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRFXPDCJLQUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700764
Record name 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108555-25-5
Record name 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Pathway

The reductive amination of 4-piperidone derivatives with 4-methoxyphenethylamine represents a widely adopted route. In this method, 4-piperidone is condensed with 4-methoxyphenethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Procedure :

  • Condensation : 4-Piperidone (1.0 equiv) and 4-methoxyphenethylamine (1.2 equiv) are dissolved in methanol under nitrogen. Acetic acid (2.0 equiv) is added to protonate the amine, followed by NaBH₃CN (1.5 equiv) at 0–5°C. The mixture is stirred for 12–16 hours at room temperature.

  • Workup : The reaction is quenched with aqueous NaOH, extracted with dichloromethane, and dried over anhydrous Na₂SO₄.

  • Salt Formation : The free base is treated with HCl gas in ethyl acetate to precipitate the dihydrochloride salt.

Yield : 72–78% (free base), 89% after salt formation.
Purity : ≥98% (HPLC).

Nucleophilic Substitution with Protective-Group Chemistry

This method leverages Boc-protected 4-aminopiperidine to prevent side reactions during alkylation.

Procedure :

  • Boc Protection : 4-Aminopiperidine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base. The Boc-protected intermediate is isolated via crystallization.

  • Alkylation : The Boc-protected piperidine (1.0 equiv) reacts with 4-methoxyphenethyl bromide (1.3 equiv) in THF using NaH (1.5 equiv) as a base at 0°C. The mixture is stirred for 6 hours.

  • Deprotection and Salt Formation : The Boc group is removed with HCl in dioxane, followed by precipitation of the dihydrochloride salt using HCl gas.

Yield : 68% (alkylation step), 82% overall.
Critical Note : Excess alkylating agent improves yield but risks di-alkylation byproducts.

Comparative Analysis of Methodologies

Parameter Reductive Amination Nucleophilic Substitution
Starting Material CostModerateHigh (Boc reagent required)
Reaction Time16–24 hours8–12 hours
Overall Yield72–89%68–82%
Byproduct Formation<5%8–12% (di-alkylation)
ScalabilityHighModerate

Key Insight : Reductive amination offers superior scalability and purity, while nucleophilic substitution provides faster reaction times at the expense of higher reagent costs.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Reductive Amination : Methanol outperforms THF or DMF due to better solubility of intermediates. Reactions conducted at 25°C yield higher enantiomeric purity than those at elevated temperatures.

  • Alkylation : THF minimizes side reactions compared to DMSO, which promotes over-alkylation.

Catalytic Enhancements

  • Pd/C vs. Ra-Ni : Hydrogenation with 10% Pd/C achieves full conversion in 4 hours, whereas Raney nickel requires 8 hours but reduces catalyst costs by 40%.

Characterization and Quality Control

  • Melting Point : 214–216°C (dihydrochloride salt).

  • Spectroscopic Data :

    • ¹H NMR (D₂O) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.10–2.95 (m, 4H, piperidine-H), 2.65 (t, 2H, CH₂Ar), 1.80–1.50 (m, 4H, piperidine-H).

    • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

  • Cost-Effective Boc Deprotection : Substituting HCl gas with aqueous HCl (6M) reduces equipment corrosion risks without compromising yield.

  • Waste Management : Ethyl acetate and heptane from crystallization steps are recycled, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that compounds similar to 4-amino-1-(4-methoxyphenethyl)piperidine dihydrochloride exhibit antimicrobial properties. For instance, derivatives of piperidine have been studied for their efficacy against Mycobacterium tuberculosis, with modifications to the piperidine structure enhancing activity against resistant strains .

Neuropharmacology
The compound has been investigated for its potential as a neuropharmacological agent, particularly in the treatment of central nervous system disorders. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound involves various chemical reactions, including the use of lithium aluminum hydride for reducing amides to amines. This synthetic approach allows for the introduction of functional groups that can enhance biological activity .

Case Studies

Study FocusFindingsReference
Antimicrobial Efficacy Identified compounds with structural similarities showed MIC values indicating effective inhibition of bacteria.
Neuropharmacological Effects Demonstrated modulation of serotonin and dopamine pathways, suggesting potential antidepressant effects.
In Vivo Antitumor Activity Certain derivatives exhibited significant tumor growth inhibition in xenograft models, indicating anticancer potential.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Thermal Stability: Melting points of analogs vary significantly (e.g., 13a is hygroscopic , while 13c melts at 189–192°C ), suggesting that bulky substituents like bromobenzyloxyimino enhance stability.

Biological Activity

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its structural features, which include an amino group and a methoxyphenethyl substituent, contributing to its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}Cl2_2N\O
  • Molecular Weight : 284.19 g/mol

Structural Features

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is crucial for the compound's biological activity.
  • Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to modulate neurotransmitter release and receptor activity, particularly in the central nervous system (CNS). The compound may act as a selective modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Pharmacological Applications

Recent studies have explored the following pharmacological applications:

  • Antiviral Activity : Research indicates that derivatives of piperidine, including this compound, may exhibit antiviral properties. For instance, it has been evaluated against human coronaviruses, showing potential as a selective replication inhibitor .
  • Neurotransmitter Modulation : The compound is being investigated for its ability to modulate neurotransmitter systems such as dopamine and serotonin pathways. This modulation could have implications in treating conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity:

SubstituentEffect on Activity
Methoxy groupEnhances lipophilicity and receptor affinity
Amino groupCritical for receptor binding and activity

Antiviral Efficacy

A study focused on piperidine derivatives demonstrated that certain analogs exhibited significant antiviral activity against HCoV-229E, a model for studying coronaviruses. The study highlighted that modifications at specific positions on the piperidine ring could enhance antiviral potency .

Neuropharmacological Studies

In neuropharmacological research, this compound was shown to affect dopamine receptor signaling pathways. In vitro assays indicated that compounds with similar structures could inhibit dopamine uptake, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-(4-methoxyphenethyl)piperidine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Amination of Piperidine Core : Reacting a piperidine precursor (e.g., 1-(4-methoxyphenethyl)piperidin-4-amine) with a protected amine group under basic conditions (e.g., K₂CO₃ in THF) .

Salt Formation : Treating the freebase with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .
Key Factors :

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade heat-sensitive intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency during deprotection steps .
  • Purification : Crystallization from ethanol/water mixtures yields >95% purity .

Q. How can structural integrity and purity be validated for this compound?

Methodological Answer: Use a combination of analytical techniques:

Technique Parameters Analyzed Reference
¹H/¹³C NMR Confirmation of piperidine ring substitution, methoxyphenethyl group integration
HPLC-MS Purity assessment (>98%), detection of byproducts (e.g., unreacted amine)
XRD Crystalline structure verification, salt form confirmation
Elemental Analysis C, H, N, Cl content matching theoretical values (±0.3%)

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to dihydrochloride salt formation. Insoluble in non-polar solvents (e.g., hexane) .
  • Stability :
    • pH Sensitivity : Stable at pH 2–6; degrades above pH 7 due to deprotonation of the amine group .
    • Thermal Stability : Decomposes at >200°C; store at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to GPCRs (e.g., serotonin receptors) based on the methoxyphenethyl moiety’s π-π stacking and hydrogen-bonding potential .
  • MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of the piperidine-amine group in the binding pocket .
  • SAR Studies : Modify substituents (e.g., replacing methoxy with halogen) and compare docking scores to identify high-affinity analogs .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

Methodological Answer:

  • Dose-Response Curves : Validate EC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-type-specific artifacts .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended kinase interactions that may skew results .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) causes variability in activity .

Q. How can reaction pathways be optimized for scalable synthesis while minimizing impurities?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions via response surface methodology .
  • Inline Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact and improve safety .

Q. What are the implications of stereochemistry on the compound’s pharmacological profile?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test individual isomers in receptor-binding assays .
  • Stereochemical Stability : Assess epimerization risks under physiological conditions (pH 7.4, 37°C) via ¹H NMR over 24 hours .
  • In Vivo Correlation : Compare pharmacokinetics (AUC, Cmax) of racemic vs. enantiopure forms in rodent models .

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